molecular formula C15H11F3N4O B2419657 5-(3-cyclopropyl-1H-pyrazol-5-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole CAS No. 1187337-56-9

5-(3-cyclopropyl-1H-pyrazol-5-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole

Cat. No. B2419657
CAS RN: 1187337-56-9
M. Wt: 320.275
InChI Key: NNYNRIOFYCYKOI-UHFFFAOYSA-N
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Description

5-(3-cyclopropyl-1H-pyrazol-5-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole is a compound that has gained significant attention in the scientific community due to its potential applications in drug development.

Mechanism of Action

The mechanism of action of 5-(3-cyclopropyl-1H-pyrazol-5-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole is not fully understood. However, research has suggested that it may exert its effects by inhibiting the production of inflammatory cytokines and prostaglandins. Additionally, it has been shown to inhibit the activity of enzymes involved in the biosynthesis of these molecules.
Biochemical and Physiological Effects
Studies have shown that 5-(3-cyclopropyl-1H-pyrazol-5-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole exhibits a range of biochemical and physiological effects. These include anti-inflammatory, analgesic, and antipyretic properties, as well as potential anticancer activity. However, further research is needed to fully understand the effects of this compound.

Advantages and Limitations for Lab Experiments

One advantage of using 5-(3-cyclopropyl-1H-pyrazol-5-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole in lab experiments is its potential as a drug candidate. Additionally, its anti-inflammatory and analgesic properties make it a useful tool for studying the mechanisms of these processes. However, limitations include the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on 5-(3-cyclopropyl-1H-pyrazol-5-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole. These include investigating its potential as an anticancer agent, exploring its activity in different cell types, and further elucidating its mechanism of action. Additionally, studies could be conducted to investigate potential side effects and to optimize the synthesis method for increased efficiency and yield.
Conclusion
In conclusion, 5-(3-cyclopropyl-1H-pyrazol-5-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole is a compound with potential applications in drug development. Its anti-inflammatory, analgesic, and antipyretic properties, as well as potential anticancer activity, make it a promising candidate for further research. However, further studies are needed to fully understand its mechanism of action and potential side effects, as well as to optimize its synthesis method.

Synthesis Methods

The synthesis of 5-(3-cyclopropyl-1H-pyrazol-5-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole involves the reaction of 3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole-5-carbaldehyde with cyclopropylhydrazine in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent such as dimethyl sulfoxide or dimethylformamide at elevated temperatures.

Scientific Research Applications

Research has shown that 5-(3-cyclopropyl-1H-pyrazol-5-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole has potential applications in drug development. Studies have shown that this compound exhibits anti-inflammatory, analgesic, and antipyretic properties. Additionally, it has shown potential as an anticancer agent, with studies demonstrating its ability to inhibit the growth of various cancer cell lines.

properties

IUPAC Name

5-(5-cyclopropyl-1H-pyrazol-3-yl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N4O/c16-15(17,18)10-3-1-2-9(6-10)13-19-14(23-22-13)12-7-11(20-21-12)8-4-5-8/h1-3,6-8H,4-5H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNYNRIOFYCYKOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-cyclopropyl-1H-pyrazol-5-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole

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